molecular formula C14H18N4O2S B5349826 2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B5349826
M. Wt: 306.39 g/mol
InChI Key: DTMYSOWNAZMIGC-UHFFFAOYSA-N
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Description

2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a phenoxyethyl group, and a sulfanylacetamide moiety

Preparation Methods

The synthesis of 2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Introduction of the Phenoxyethyl Group: The phenoxyethyl group is introduced via a nucleophilic substitution reaction, where a phenoxyethyl halide reacts with the triazole intermediate.

    Attachment of the Sulfanylacetamide Moiety:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl group, where nucleophiles such as amines or thiols replace the phenoxy group.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the acetamide group and formation of corresponding acids or amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions to facilitate the desired transformations.

Scientific Research Applications

2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development and biological studies.

    Medicine: Due to its biological activities, it is investigated for therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanylacetamide moiety play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. For example, the compound may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. Additionally, it may interact with cellular pathways involved in apoptosis, contributing to its anticancer properties.

Comparison with Similar Compounds

2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be compared with other triazole derivatives, such as:

    4-phenyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol: Similar in structure but lacks the acetamide group.

    4-cyclohexyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol: Contains a cyclohexyl group instead of an ethyl group.

    4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol: Similar but lacks the sulfanylacetamide moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[[4-ethyl-5-(1-phenoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c1-3-18-13(16-17-14(18)21-9-12(15)19)10(2)20-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMYSOWNAZMIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N)C(C)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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